molecular formula C19H18N4O2 B2555123 1-(2-Methoxyphenyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea CAS No. 2188279-22-1

1-(2-Methoxyphenyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea

Cat. No. B2555123
M. Wt: 334.379
InChI Key: FOOOEGWFZIHSLH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, also known as MPPMU, is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized and studied for its potential as a therapeutic agent.

Scientific Research Applications

Material Science and Crystal Engineering

  • The crystal structure of metobromuron, a phenylurea herbicide, shows hydrogen bonding and weak interactions forming a two-dimensional network, indicative of potential applications in material science and crystal engineering (Kang et al., 2015).

Synthetic Methodology

  • Pyrimidine derivatives undergo thermal rearrangement to form N-methyl-2(or 4)-oxopyrimidines, a synthetic pathway that can be applied in the development of novel chemical entities (Brown & Lee, 1970).
  • Reaction studies of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate, generating diverse pyrimidine-based structures, highlight the versatility of these compounds in synthetic organic chemistry (Yamanaka et al., 1979).

Enzyme Inhibition and Anticancer Investigations

  • A study on urea derivatives, including 1-(3-methoxyphenyl)-3-(4-methylphenyl)urea, showed enzyme inhibition and in vitro anticancer activity, suggesting potential applications in pharmaceuticals (Mustafa, Perveen, & Khan, 2014).

Nonlinear Optics

  • Molecular complexation strategies involving hydrogen bonding were explored for designing noncentrosymmetric structures with ideal chromophore orientation for nonlinear optical applications. This approach underscores the potential of urea derivatives in the development of optical materials (Muthuraman et al., 2001).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-25-18-10-6-5-9-16(18)23-19(24)20-12-15-11-17(22-13-21-15)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOOEGWFZIHSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea

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